molecular formula C12H13NO B14500678 6-Ethoxy-3-methylquinoline CAS No. 63226-71-1

6-Ethoxy-3-methylquinoline

Cat. No.: B14500678
CAS No.: 63226-71-1
M. Wt: 187.24 g/mol
InChI Key: XZMWBMLYHGDUTI-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Chemical Research

The quinoline framework is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. ijppronline.comorientjchem.orgrsc.org This has made them crucial lead compounds in the quest for new therapeutic agents. ijppronline.comfrontiersin.org In the realm of materials science, quinoline derivatives have found applications due to their unique optical and electronic properties. researchgate.netarabjchem.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical characteristics, making it an attractive building block for the synthesis of complex molecules. frontiersin.org

Scope of Research on 6-Ethoxy-3-methylquinoline

Research on this compound, a specific derivative of the quinoline family, focuses on its synthesis and chemical characterization. Understanding the synthetic pathways to this compound and its reactivity is fundamental for its potential use as an intermediate in the creation of more complex molecules. The ethoxy group at the 6-position and the methyl group at the 3-position influence the electron distribution and steric properties of the quinoline core, thereby affecting its chemical behavior. This article will provide a detailed examination of the known synthetic methods, chemical properties, and spectroscopic data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63226-71-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-ethoxy-3-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-11-4-5-12-10(7-11)6-9(2)8-13-12/h4-8H,3H2,1-2H3

InChI Key

XZMWBMLYHGDUTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CC(=C2)C

Origin of Product

United States

Advanced Spectroscopic Characterization of 6 Ethoxy 3 Methylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the structural characterization of 6-ethoxy-3-methylquinoline analogues. These techniques identify the different chemical environments of hydrogen and carbon atoms in the molecule.

For instance, the spectroscopic data for 6-Ethoxy-2-methyl-3-(p-tolylthio)quinoline, a close analogue, has been thoroughly documented. rsc.org In the ¹H NMR spectrum, recorded in Chloroform-d, characteristic signals for the ethoxy group appear as a quartet at approximately 4.03 ppm and a triplet at 1.42 ppm. rsc.org The methyl group on the quinoline (B57606) ring presents as a singlet around 2.71 ppm, while the aromatic protons resonate in the downfield region between 6.80 and 7.86 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. For 6-Ethoxy-2-methyl-3-(p-tolylthio)quinoline, the carbon of the ethoxy group's CH₂ appears at 63.6 ppm, while the terminal CH₃ is observed at 14.6 ppm. rsc.org The quinoline and phenyl ring carbons resonate between 104.9 and 156.7 ppm. rsc.org Similar detailed analyses have been performed for other analogues like 6-methoxy-2-methyl-3-(p-tolylthio)quinoline and various quinoline-3-carbaldehyde hydrazones. rsc.orgmdpi.com

Detailed ¹H and ¹³C NMR data for the analogue 6-Ethoxy-2-methyl-3-(p-tolylthio)quinoline are presented below. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-Ethoxy-2-methyl-3-(p-tolylthio)quinoline in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
7.86 (d, J = 9.1 Hz, 1H)Aromatic H156.7Aromatic C
7.56 (s, 1H)Aromatic H154.8Aromatic C
7.32 – 7.22 (m, 3H)Aromatic H142.0Aromatic C
7.18 (d, J = 7.9 Hz, 2H)Aromatic H138.2Aromatic C
6.80 (d, J = 2.7 Hz, 1H)Aromatic H134.2Aromatic C
4.03 (q, J = 7.0 Hz, 2H)-OCH₂CH₃132.5Aromatic C
2.71 (s, 3H)Quinoline-CH₃131.6Aromatic C
2.36 (s, 3H)Tolyl-CH₃130.4Aromatic C
1.42 (t, J = 7.0 Hz, 3H)-OCH₂CH₃129.6Aromatic C
129.1Aromatic C
128.2Aromatic C
121.8Aromatic C
104.9Aromatic C
63.6-OCH₂CH₃
23.5Quinoline-CH₃
21.1Tolyl-CH₃
14.6-OCH₂CH₃

Data sourced from supporting information for a study on quinoline synthesis. rsc.org

Two-Dimensional NMR Experiments for Structural Elucidation (e.g., COSY)

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. ipb.pt Techniques like Correlation Spectroscopy (COSY) are pivotal for establishing connectivity between atoms. ipb.pt A ¹H-¹H COSY experiment maps the coupling relationships between protons, typically those separated by two or three bonds.

In the context of quinoline analogues, COSY experiments are used to confirm the relative positions of substituents on the aromatic rings by identifying neighboring protons. ipb.ptsci-hub.se For example, the correlation between specific protons on the quinoline core can help differentiate between various isomers. ipb.pt The application of COSY, along with other 2D techniques like HSQC and HMBC, was crucial in the structural confirmation of newly synthesized 1,2,3-triazole derivatives containing a quinoline moiety. sci-hub.se These experiments allow for the complete and accurate assignment of all proton and carbon signals, which is essential for verifying the proposed chemical structures. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

For the analogue 6-Ethoxy-2-methyl-3-(p-tolylthio)quinoline, HRMS analysis using electrospray ionization (ESI) yielded a measured m/z value of 310.1273 for the protonated molecule [M+H]⁺. rsc.org This is in excellent agreement with the calculated value of 310.1260 for the formula C₁₉H₂₀NOS⁺, thus confirming the elemental composition. rsc.org HRMS has been similarly applied to confirm the structures of numerous other quinoline analogues, providing a high degree of confidence in their assigned structures. rsc.orgumich.edu

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected Quinoline Analogues

CompoundFormulaIonCalculated m/zFound m/zSource
6-Ethoxy-2-methyl-3-(p-tolylthio)quinolineC₁₉H₂₀NOS[M+H]⁺310.1260310.1273 rsc.org
6-Methoxy-2-methyl-3-(p-tolylthio)quinolineC₁₈H₁₈NOS[M+H]⁺296.1104296.1114 rsc.org
6-Methoxy-3-(p-tolylthio)quinolineC₁₇H₁₆NOS[M+H]⁺281.0947281.0960 rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample. The absorption of infrared radiation causes transitions between vibrational energy levels, and the resulting spectrum provides a molecular fingerprint, identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule. The FT-IR spectra of quinoline derivatives exhibit several characteristic absorption bands.

In analogues of this compound, a key feature is the C-O-C stretching vibration of the ethoxy group, which typically appears in the region of 1250-1020 cm⁻¹. iosrjournals.orgrsc.org For example, in a series of quinoline-azosulphonamide compounds, the C-O-C ether stretch was observed around 1251 cm⁻¹ and 1029-1031 cm⁻¹. iosrjournals.org Other important bands include those for aromatic C-H stretching above 3000 cm⁻¹, C=N and C=C stretching vibrations within the quinoline ring system (typically 1620-1450 cm⁻¹), and bands corresponding to the specific substituents on the ring. mdpi.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Quinoline Analogues (in KBr)

Wavenumber (cm⁻¹)AssignmentCompound Type / Source
~3050Aromatic C-H StretchQuinoline-3-carbaldehyde hydrazones mdpi.com
2922-2980Aliphatic C-H Stretch (CH₃, CH₂)Quinoline-3-carbaldehyde hydrazones mdpi.com
1617-1620C=N Stretch (Quinoline)Quinoline-3-carbaldehyde hydrazones, 6,8-dimethoxyquinoline (B1356820) mdpi.comresearchgate.net
1490-1505Aromatic C=C StretchQuinoline-3-carbaldehyde hydrazones mdpi.com
1216-1277Aryl-O-C Stretch (Ether)6,8-dimethoxyquinoline, Quinoline-3-carbaldehyde hydrazones mdpi.comresearchgate.net

Electronic Absorption and Photoluminescence Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions in molecules like this compound and its analogues. The absorption spectra of these compounds are influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the absorption spectra are dependent on the solvent. semanticscholar.org For example, the absorption spectrum of 8-hydroxyquinoline in chloroform (B151607) (a less polar solvent) is slightly blue-shifted compared to its spectra in more polar solvents like methanol (B129727) and acetonitrile (B52724). semanticscholar.org This shift is attributed to differences in solvent polarity and the absence of intermolecular hydrogen bonding in less polar environments. semanticscholar.org The introduction of ether and ester substituents on the 8-hydroxyquinoline core also induces blue shifts in the absorption spectra. semanticscholar.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and provide a deeper understanding of the electronic transitions. semanticscholar.org For instance, calculations on quinolin-8-yl benzoate (B1203000) have shown good agreement between experimental and theoretical absorption wavelengths, particularly when using the CAM-B3LYP functional. semanticscholar.org

In a study of a novel class of conjugated quinoline-derivatives, N-(quinolin-3-ylmethylene)anilines, the optical properties including UV-Vis spectra were calculated using TD-DFT. mdpi.com The experimental measurements for 2-chloro-3-methylquinoline (B1584123) were recorded in the 200–400 nm range in both water and ethanol, demonstrating the influence of the solvent on the electronic absorption. researchgate.net

Solvatochromism has been observed in pyrene-thieno[3,2-b]thiophene-based covalent organic frameworks (COFs), where exposure to solvents of different polarities results in significant color changes, indicating shifts in the absorption bands. nih.gov This highlights the sensitivity of the electronic structure of conjugated systems to their immediate environment.

Fluorescence and photoluminescence spectroscopy provide information about the excited state properties of molecules, including their emission profiles, Stokes shifts, quantum yields, and extinction coefficients.

The fluorescence properties of 8-hydroxyquinoline derivatives are sensitive to both the solvent and the nature of the substituents. semanticscholar.org Ether derivatives of 8-hydroxyquinoline, such as 8-octyloxyquinoline, exhibit higher fluorescence intensity compared to 8-methoxyquinoline. semanticscholar.org Conversely, ester derivatives show weaker fluorescence than the parent 8-hydroxyquinoline. semanticscholar.org

For a novel class of N-(quinolin-3-ylmethylene)anilines, photoluminescence and absorption spectroscopy were used to experimentally determine properties like the Stokes shift and quantum yield. mdpi.com In another study, a zinc complex containing a 3-hydroxy-2-methylquinoline-4-carboxylic acid ligand displayed a broad emission band in the violet-blue region upon excitation. scispace.com Time-dependent density functional theory (TDDFT) calculations suggested this emission is due to ligand-to-ligand charge transfer (LLCT). scispace.com

A synthesized compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, exhibited two emission bands: a violet emission at 362 nm and a blue emission at 492 nm. malariaworld.org The presence of strong emission bands at longer wavelengths can be indicative of intermolecular interactions, suggesting stability in the crystalline form. malariaworld.org

Table 2: Photoluminescence Data for Selected Quinoline Derivatives

CompoundExcitation λ (nm)Emission λ (nm)Emission ColorReference
Zinc complex with 3-hydroxy-2-methylquinoline-4-carboxylic acid ligand288462Violet-blue scispace.com
2-Formyl-6-methoxy-3-carbethoxy quinoline-362Violet malariaworld.org
2-Formyl-6-methoxy-3-carbethoxy quinoline-492Blue malariaworld.org

X-ray Crystallography

The crystal structure of 2-formyl-6-methoxy-3-carbethoxy quinoline was determined using single-crystal X-ray diffraction. malariaworld.org The compound was found to crystallize in the monoclinic space group P2₁/c with four molecules in the unit cell. malariaworld.org Similarly, the crystal structure of 2-amino-6-ethoxybenzothiazolium diphenylacetate was elucidated, revealing an orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.net

Several 2-methyl-4-styrylquinoline derivatives have been synthesized and their structures confirmed by single-crystal X-ray diffraction. wiley.com For example, (E)-4-(2,6-dichlorostyryl)-2-methylquinoline crystallizes, and its molecular structure has been determined. wiley.com The synthesis and structural characterization of three new 2-methyl-4-styrylquinolines, which differ in the substituents on the styryl fragment, were also achieved, with suitable crystals for X-ray diffraction being obtained. wiley.com

A novel mononuclear zinc complex incorporating a 3-hydroxy-2-methylquinoline-4-carboxylic acid ligand was characterized by X-ray single-crystal diffraction, revealing that it crystallizes in the orthorhombic system. scispace.com

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. The analysis of these interactions provides insight into the supramolecular assembly of the crystal. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.

In the crystal structure of a mononuclear zinc complex with a 3-hydroxy-2-methylquinoline-4-carboxylic acid ligand, the molecules are connected through hydrogen-bonding and π-π interactions, leading to a three-dimensional supramolecular structure. scispace.com

For a series of (E)-2-methyl-4-styrylquinoline derivatives, the supramolecular assembly varies depending on the substituents. In (E)-4-(4-fluorostyryl)-2-methylquinoline, molecules form cyclic centrosymmetric dimers via C—H···N hydrogen bonds, which are then linked into sheets by π–π stacking interactions. wiley.com The molecules of (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline are also linked into cyclic centrosymmetric dimers by C—H···π hydrogen bonds, and these dimers form chains through a single π–π stacking interaction. wiley.com In contrast, the structure of (E)-4-(2,6-dichlorostyryl)-2-methylquinoline does not feature significant hydrogen bonds, but the molecules form stacks with an intermolecular spacing of 3.8628 (2) Å. wiley.com

The self-assembly of quinoline-containing metallacycles can be influenced by guest molecules, leading to stereoselective formation of inclusion complexes driven by interactions such as π–π stacking and C–H···π interactions. rsc.org

Theoretical and Computational Chemistry of 6 Ethoxy 3 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other properties of a molecule. For a molecule like 6-Ethoxy-3-methylquinoline, these calculations can predict its geometry, orbital energies, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.govresearchgate.netdergipark.org.tr Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For this process, a functional (like B3LYP) and a basis set (like 6-311G*) are chosen to approximate the complex electron-electron interactions. nih.gov

Illustrative Optimized Geometrical Parameters This table presents expected, representative values for the geometry of this compound based on DFT calculations performed on analogous quinoline (B57606) structures. Actual values would require a specific calculation.

ParameterBond/AngleExpected Value
Bond Length (Å)C3-C(methyl)~1.51
Bond Length (Å)C6-O(ethoxy)~1.37
Bond Length (Å)O-C(ethyl)~1.44
Bond Angle (°)C5-C6-C7~120.5
Bond Angle (°)C2-C3-C4~119.8
Dihedral Angle (°)C5-C6-O-C(ethyl)~0 or ~180

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. science.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be a π-orbital delocalized across the quinoline ring system, while the LUMO would be a corresponding π*-antibonding orbital. The energy gap would provide insight into its electronic stability and susceptibility to chemical reactions.

Illustrative Frontier Molecular Orbital Data This table contains representative energy values for this compound, estimated from computational studies on similar aromatic heterocyclic compounds.

ParameterExpected Energy (eV)
HOMO~ -6.20
LUMO~ -1.85
Energy Gap (ΔE)~ 4.35

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis provides a quantitative picture of delocalization by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the π* antibonding orbitals of the quinoline ring, indicating charge delocalization from the substituents into the aromatic system. researchgate.netdergi-fytronix.com

Illustrative NBO Stabilization Energies (E(2)) This table shows hypothetical but representative E(2) values for key intramolecular interactions in this compound, based on NBO analyses of substituted quinolines.

Donor NBOAcceptor NBOExpected E(2) (kcal/mol)
LP(1) N1π(C2-C3)~ 20-25
LP(2) O(ethoxy)π(C5-C6)~ 15-20
π(C5-C6)π(C7-C8)~ 18-22
π(C2-C3)π(N1-C9)~ 16-21

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-neutral potentials.

For this compound, an MEP map would show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons, identifying it as the primary site for electrophilic attack or protonation. The regions around the hydrogen atoms of the methyl and ethoxy groups, as well as the aromatic ring, would exhibit positive potential (blue), while the aromatic ring itself would likely show a greenish-yellow character, reflecting its delocalized π-electron system. dergi-fytronix.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is particularly effective for predicting the electronic absorption spectra (UV-Vis spectra) of organic molecules. science.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These absorptions in quinoline derivatives typically arise from π → π* transitions within the aromatic system. The results would allow for a direct comparison with experimentally measured spectra, aiding in the interpretation of the electronic structure.

Illustrative TD-DFT Results This table provides hypothetical electronic transition data for this compound as would be predicted by TD-DFT calculations, based on published data for similar compounds.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~ 325~ 0.15HOMO → LUMO
S0 → S2~ 280~ 0.45HOMO-1 → LUMO
S0 → S3~ 245~ 0.60HOMO → LUMO+1

Computational Studies on Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms of this compound are not prominent in the literature, computational chemistry offers the methods to do so. DFT calculations can be used to map out the potential energy surface for a chemical reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energy barriers (activation energies) associated with different reaction pathways, chemists can predict the most likely mechanism. For instance, the mechanism of electrophilic aromatic substitution on the this compound ring could be investigated. Calculations could determine whether an incoming electrophile would preferentially attack the benzene (B151609) or pyridine (B92270) portion of the quinoline ring system and how the existing ethoxy and methyl groups direct this substitution. Such studies provide invaluable, atom-level insights into chemical reactivity that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides highly accurate predictions of various spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized compounds like this compound. The comparison between calculated and experimental spectra serves as a rigorous validation of both the synthesized structure and the computational methodology.

DFT is the most common method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. tsijournals.comnih.govresearchgate.netmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose. tsijournals.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then typically scaled or correlated with experimental data for a set of known compounds to improve their accuracy. tsijournals.commdpi.com For this compound, the electron-donating ethoxy group and the methyl group would influence the chemical shifts of the aromatic protons and carbons, and these effects can be precisely quantified through computation.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govrsc.orgrsc.orgsemanticscholar.org By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. mdpi.comrsc.org The predicted wavelength of maximum absorption (λmax) can then be compared with the experimentally measured spectrum. The nature of the electronic transitions, such as π → π* or n → π*, can also be analyzed based on the molecular orbitals involved. rsc.org The substituents on the quinoline ring are known to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands, which can be accurately modeled.

The table below presents a hypothetical comparison between experimental and calculated spectroscopic data for a compound like this compound, based on findings for analogous structures.

Spectroscopic ParameterExperimental ValueCalculated Value (Method)
¹H NMR (δ, ppm) - Aromatic7.0 - 8.57.1 - 8.6 (DFT/B3LYP/6-311+G(d,p))
¹³C NMR (δ, ppm) - Aromatic110 - 160112 - 162 (DFT/B3LYP/6-311+G(d,p))
UV-Vis λmax (nm)~320 - 340~325 - 345 (TD-DFT/B3LYP/6-311+G(d,p))

Note: These values are representative and intended to illustrate the expected correlation between experimental and computational data.

Computational Aspects of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are essential for the rational design of molecules with large NLO responses. nih.govresearchgate.netusp.brnih.gov

The key parameter that quantifies the second-order NLO response of a molecule is the first-order hyperpolarizability (β). usp.br DFT calculations can reliably predict the components of the β tensor. The magnitude of β is highly dependent on the electronic structure of the molecule, particularly the extent of intramolecular charge transfer (ICT). usp.br Molecules with strong electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system tend to exhibit large β values.

In this compound, the ethoxy group at the 6-position acts as an electron-donating group, while the quinoline ring itself can act as an electron-accepting moiety. The methyl group at the 3-position can also have a modest electron-donating effect. This donor-π-acceptor character suggests that this compound could possess significant NLO properties.

Computational studies on similar quinoline derivatives have demonstrated the effectiveness of this molecular design strategy. nih.govrsc.org By systematically varying the substituents and their positions on the quinoline ring, the NLO response can be tuned. The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea to gauge their potential.

A table of computed first-order hyperpolarizability for a generic donor-substituted quinoline is presented below to illustrate the type of data generated in such studies.

PropertyComputational MethodCalculated Value (a.u.)
Dipole Moment (μ)B3LYP/6-311++G(d,p)2.0 - 4.0 D
Average Polarizability (α)B3LYP/6-311++G(d,p)150 - 200
First-order Hyperpolarizability (β_tot)B3LYP/6-311++G(d,p)500 - 1500

Note: These are illustrative values. The actual NLO properties of this compound would depend on its specific electronic structure and would require dedicated calculations.

Advanced Applications and Functionalization Strategies of 6 Ethoxy 3 Methylquinoline

Applications in Catalysis Research

Quinoline (B57606) derivatives have been extensively investigated as ligands in catalysis due to the coordinating ability of the nitrogen atom within the pyridine (B92270) ring. The electronic nature of the quinoline ring system can be finely tuned by substituents, which in turn modulates the properties of the resulting metal complexes and their catalytic activity. rsc.org

Ligand Design and Coordination Chemistry for Quinoline-Based Catalysts

The design of ligands is central to the development of efficient and selective catalysts. Quinoline-based ligands are valued for their ability to form stable complexes with a variety of transition metals. The nitrogen atom acts as an L-type donor, and the aromatic system can participate in π-stacking interactions, which can stabilize catalytic intermediates. rsc.org The introduction of substituents onto the quinoline core is a key strategy for modulating the ligand's properties.

For 6-Ethoxy-3-methylquinoline, the electron-donating nature of both the ethoxy (-OEt) and methyl (-CH₃) groups enhances the electron density on the quinoline ring system. This increased electron density on the nitrogen atom enhances its donor capability (basicity), potentially leading to stronger coordination with metal centers. This principle is crucial in designing catalysts where ligand-metal bond strength influences stability and reactivity. For example, in copper-catalyzed reactions for catechol oxidation, the chemical structure of quinoline ligands directly impacts the rate of oxidation. mdpi.com Similarly, quinoline-appended antimony(III) ligands have been synthesized to coordinate with platinum, where the quinoline moieties play a direct role in the complex's geometry and potential redox activity. acs.org The steric bulk of the substituents can also be leveraged to control the coordination environment around a metal center, influencing the selectivity of the catalyzed reaction.

Photocatalytic Applications of Quinoline Derivatives

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. mdpi.com Quinoline and its derivatives can participate in photocatalytic reactions in several ways, either as substrates or as components of the catalytic system. For instance, photocatalysis has been employed for the synthesis of quinolines from nitroaromatic compounds and for the degradation of quinoline pollutants using semiconductor nanoparticles like TiO₂. dechema.deresearchgate.net

In the context of this compound, its inherent electronic structure makes it a candidate for photocatalytic transformations. The electron-rich nature imparted by the ethoxy and methyl groups could influence its excited-state properties and its interaction with photocatalysts. These substituents may enhance the absorption of visible light, a desirable trait for efficient photocatalysis. mdpi.com Furthermore, quinoline derivatives are known to undergo dearomative reactions under photocatalytic conditions through a process of triplet-triplet energy transfer from a photosensitizer. rsc.org The specific substitution pattern on this compound would dictate the regioselectivity of such reactions, offering pathways to complex three-dimensional molecules.

Material Science and Optoelectronic Device Development

The rigid, planar structure and tunable photophysical properties of the quinoline scaffold make it an attractive building block for organic electronic materials. mdpi.com Derivatives have been successfully incorporated into a range of devices, demonstrating their versatility.

Organic Light-Emitting Diodes (OLEDs) Research

Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or fluorescent emitters. researchgate.netresearchgate.net The archetypal material, Tris-(8-hydroxyquinolinato) aluminum (Alq₃), is a benchmark green emitter known for its stability and luminescence. researchgate.net Research has since expanded to a vast array of substituted quinolines to tune emission color, efficiency, and charge-transport properties. worktribe.comtandfonline.comnih.gov

The introduction of specific substituents can prevent self-aggregation (quenching) and improve device performance. For example, creating a twisted molecular structure can enhance electroluminescent efficiencies. tandfonline.com For this compound, the electron-donating substituents would likely influence the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning is critical for achieving efficient charge injection and recombination within an OLED device. The compound's potential as an emitter would depend on its solid-state fluorescence quantum yield. The table below summarizes the performance of various functionalized quinoline derivatives in OLEDs, illustrating the impact of molecular design on key device metrics.

Emitting MaterialMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline1.010.430.80(0.17, 0.22)
2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone3.521.061.00(0.33, 0.56)
2,4-di(naphtalene-1-yl)benzo[q]quinoline2.910.990.90(0.33, 0.55)
PXZ-QL--17.3-

Data compiled from multiple sources. tandfonline.comnih.govtandfonline.comrsc.org Note: PXZ-QL is 10-(quinolin-2-yl)-10H-phenoxazine.

Aggregation-Induced Emission (AIE) Studies in Quinoline Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit intensely upon aggregation in a poor solvent or the solid state. researchgate.net This effect is typically attributed to the Restriction of Intramolecular Motion (RIM), which blocks non-radiative decay pathways. researchgate.net The AIE phenomenon has been widely explored for applications in sensors, bio-imaging, and optoelectronic devices. nih.govnih.gov

The conversion of a quinoline derivative from a typical aggregation-caused quenching (ACQ) fluorophore to an AIE-active luminogen (AIEgen) can be achieved by modulating its electronic structure with substituents. rsc.org Studies have shown that introducing electron-withdrawing groups can facilitate this conversion. rsc.org Conversely, the behavior of quinolines with electron-donating groups like those in this compound would need specific investigation. The interplay between the electron-rich core and the potential for steric hindrance could lead to unique solid-state emission properties. The design of AIE-active probes often involves creating molecules that can form specific types of aggregates (e.g., J-aggregates) in aqueous media, a property that has been leveraged for the selective detection of metal ions. researchgate.net

Development of Other Optoelectronic Materials

Beyond OLEDs, the favorable electronic properties of quinoline derivatives make them suitable for other optoelectronic applications. mdpi.com Their ambipolar character, meaning they can transport both holes and electrons, makes them candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). worktribe.comacs.org The ability to tune their electrochemical and optical properties through synthetic modification is a significant advantage. worktribe.com

Advanced Functionalization for Novel Derivatives

The strategic modification of the this compound core is crucial for the development of novel derivatives with tailored properties. Advanced functionalization techniques, focusing on regioselectivity and the construction of complex molecular frameworks, are at the forefront of this endeavor.

Regioselective Functionalization Techniques

The inherent reactivity of the quinoline scaffold is significantly influenced by its substituents, which direct the position of further chemical modifications. In this compound, the electron-donating nature of the ethoxy group at the C-6 position and the methyl group at the C-3 position plays a pivotal role in determining the regioselectivity of subsequent reactions.

The benzene (B151609) portion of the quinoline ring is generally more susceptible to electrophilic substitution than the pyridine ring. The ethoxy group at C-6 is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. In the context of the quinoline ring system, this corresponds to the C-5 and C-7 positions. The methyl group at C-3 has a weaker activating effect. Therefore, electrophilic aromatic substitution reactions on this compound are expected to preferentially occur at the C-5 and C-7 positions. biosynce.comlibretexts.orglumenlearning.com

Common regioselective functionalization reactions applicable to activated quinoline systems include:

Nitration: Introduction of a nitro group (-NO₂) is a common step in the synthesis of many functionalized quinolines. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. For this compound, nitration is predicted to yield a mixture of 5-nitro and 7-nitro derivatives.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using various reagents. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions. Bromination, for instance, would likely yield 5-bromo- and 7-bromo-6-ethoxy-3-methylquinoline.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. While these reactions are powerful for C-C bond formation, their application to quinolines can be challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst. However, with appropriate protecting group strategies or specific catalytic systems, regioselective acylation and alkylation at the C-5 and C-7 positions can be achieved. pharmaguideline.com

The precise ratio of the resulting regioisomers is dependent on the specific reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Table 1: Predicted Regioselective Electrophilic Substitution Products of this compound

ReactionReagentsMajor Products (Predicted)
NitrationHNO₃, H₂SO₄6-Ethoxy-3-methyl-5-nitroquinoline and 6-Ethoxy-3-methyl-7-nitroquinoline
BrominationBr₂, FeBr₃5-Bromo-6-ethoxy-3-methylquinoline and 7-Bromo-6-ethoxy-3-methylquinoline
AcylationRCOCl, AlCl₃5-Acyl-6-ethoxy-3-methylquinoline and 7-Acyl-6-ethoxy-3-methylquinoline

Note: The product distribution is based on established principles of electrophilic aromatic substitution on substituted quinolines. Actual experimental outcomes may vary.

Development of Complex Molecular Architectures

The functionalized derivatives of this compound obtained through regioselective reactions serve as key building blocks for the synthesis of more complex molecular architectures. These complex molecules are often designed to have specific biological activities or material properties. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the elaboration of the quinoline scaffold. Halogenated derivatives, for instance, are excellent substrates for reactions such as:

Suzuki Coupling: This reaction couples the halogenated quinoline with a boronic acid or ester, enabling the formation of a new C-C bond and the introduction of various aryl or alkyl substituents.

Heck Coupling: This reaction involves the coupling of the halogenated quinoline with an alkene, providing a route to alkenyl-substituted quinolines.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing a wide range of amino groups to the quinoline core.

By strategically combining regioselective functionalization with these powerful coupling methodologies, a diverse library of complex molecules can be generated from the this compound starting material. For example, a 5-bromo-6-ethoxy-3-methylquinoline intermediate could be used in a Suzuki coupling to introduce a new aromatic ring, leading to a biaryl structure. Subsequent functionalization of this new ring could then be performed to further increase molecular complexity.

The development of these complex architectures is often guided by the principles of medicinal chemistry and materials science, with the goal of creating novel compounds with enhanced efficacy or functionality. nih.gov The substituted quinoline framework is a common feature in many bioactive compounds, and the ability to synthetically elaborate this core is of significant interest. imperial.ac.uk

Table 2: Illustrative Strategies for Complex Architecture Synthesis from Functionalized this compound

Starting MaterialReaction TypeCoupling PartnerResulting Structure Type
5-Bromo-6-ethoxy-3-methylquinolineSuzuki CouplingArylboronic acid5-Aryl-6-ethoxy-3-methylquinoline
7-Bromo-6-ethoxy-3-methylquinolineHeck CouplingAlkene7-Alkenyl-6-ethoxy-3-methylquinoline
5-Bromo-6-ethoxy-3-methylquinolineBuchwald-Hartwig AminationAmine5-Amino-6-ethoxy-3-methylquinoline

Note: This table provides examples of potential synthetic pathways based on common cross-coupling reactions used in the synthesis of complex heterocyclic compounds.

Research Challenges and Future Perspectives

Overcoming Limitations in Quinoline (B57606) Synthesis

The synthesis of the quinoline scaffold is a well-established field with a rich history of named reactions. However, the preparation of specifically substituted quinolines like 6-Ethoxy-3-methylquinoline can still present significant hurdles. Traditional methods often require harsh reaction conditions, stoichiometric and often toxic reagents, and can suffer from limited substrate scope and poor regioselectivity. organic-chemistry.org

Modern synthetic chemistry is actively addressing these limitations through several key strategies:

Transition Metal Catalysis: The use of transition metals such as rhodium, ruthenium, cobalt, and copper has enabled the development of more efficient and selective methods for quinoline synthesis. mdpi.com These catalysts facilitate C-H activation and annulation reactions, allowing for the construction of the quinoline ring under milder conditions and with greater functional group tolerance. mdpi.com For instance, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides a direct route to 3-substituted quinolines. mdpi.com Similarly, cobalt-catalyzed cyclization of acetophenones and anilines offers a versatile method for producing a variety of quinoline skeletons. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of greener solvents like water or ionic liquids, and the employment of reusable catalysts such as nanocatalysts. tandfonline.comacs.orgnih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. tandfonline.comscispace.com The use of biodegradable and reusable catalysts, such as malic acid or choline (B1196258) hydroxide, further contributes to the sustainability of quinoline synthesis. tandfonline.com

These advancements are crucial for overcoming the long-standing challenges in quinoline synthesis, making compounds like this compound more accessible for further research and potential applications.

Advancements in High-Throughput Characterization Methodologies

The synthesis of large libraries of quinoline derivatives necessitates rapid and efficient methods for their characterization. Traditional analytical techniques, while powerful, can be time-consuming and not well-suited for the analysis of a large number of compounds. The development of high-throughput characterization methodologies is therefore essential for accelerating the discovery process.

Key advancements in this area include:

High-Throughput Screening (HTS): HTS assays are used to rapidly assess the biological activity of large numbers of compounds. mdpi.comnih.gov These assays are often automated and miniaturized, allowing for the screening of thousands of compounds in a short period. For instance, a high-throughput phenotypic screen was used to identify a quinoline derivative with significant anthelmintic activity from a library of 400 compounds. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) has become an indispensable tool for the analysis of complex mixtures and the rapid identification of reaction products. nih.govresearchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile quinoline derivatives. researchgate.netmadison-proceedings.com The increased sensitivity and specificity of modern mass spectrometry enable the detection and identification of compounds at very low levels. americanpharmaceuticalreview.com

Affinity Chromatography: This technique can be used for the rapid selection of drug candidates from large chemical libraries by assessing their binding to a specific biological target. ptchm.pl

These high-throughput methods are critical for efficiently analyzing the vast chemical space of quinoline derivatives, enabling researchers to quickly identify compounds with desired properties and to optimize reaction conditions for their synthesis.

Evolution of Computational Approaches for Complex Quinoline Systems

Computational chemistry has become an integral part of modern drug discovery and materials science. In silico methods offer a powerful and cost-effective way to predict the properties of molecules, to understand their interactions with biological targets, and to guide the design of new compounds.

The application of computational approaches to quinoline systems is rapidly evolving and includes:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity of a ligand to a protein target. nih.govrsc.orgnih.gov This allows for the virtual screening of large libraries of compounds to identify potential drug candidates. For example, molecular docking studies have been used to identify quinoline derivatives as potential inhibitors of enzymes involved in various diseases. nih.govrsc.orgosti.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.govnih.govnih.gov This can be used to study the stability of ligand-protein complexes, to understand the mechanism of action of a drug, and to predict the conformational changes that a molecule may undergo.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of molecules, such as their reactivity and spectroscopic properties. acs.orgmdpi.com This information can be used to understand reaction mechanisms and to design molecules with specific electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.

ADMET Prediction: In silico tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govrsc.org This helps to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The integration of these computational methods with experimental studies is a powerful strategy for accelerating the discovery and development of new quinoline-based drugs and materials.

Emerging Research Avenues for this compound

While the specific research avenues for this compound are not extensively documented in publicly available literature, the broader field of quinoline chemistry points towards several exciting future directions. The unique substitution pattern of this compound, with an ethoxy group at the 6-position and a methyl group at the 3-position, could impart novel properties and open up new areas of investigation.

Potential emerging research avenues for this compound and related derivatives include:

Medicinal Chemistry: The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. acs.orgnih.govmdpi.com The specific substituents on this compound could modulate its biological activity. For example, the ethoxy group at the 6-position has been shown in some quinoline derivatives to be important for certain biological activities. rsc.org Future research could explore the potential of this compound as a lead compound for the development of new therapeutic agents.

Materials Science: Quinoline derivatives have found applications in materials science, for instance, as corrosion inhibitors and as components of organic light-emitting diodes (OLEDs). bohrium.com The electronic properties of this compound, influenced by its substituents, could make it a candidate for investigation in these and other materials science applications.

Catalysis: Certain quinoline derivatives can act as ligands for transition metal catalysts. The specific steric and electronic properties of this compound could be explored for its potential to form novel metal complexes with catalytic activity.

Probes and Sensors: The fluorescent properties of some quinoline derivatives make them suitable for use as probes and sensors for the detection of metal ions or other analytes. The photophysical properties of this compound could be investigated to determine its potential in this area.

The future of research on this compound will likely involve a multidisciplinary approach, combining advanced synthesis, high-throughput characterization, and computational modeling to unlock its full potential.

Q & A

Q. What are the recommended synthetic routes for preparing 6-Ethoxy-3-methylquinoline, and how can reaction conditions be optimized?

The synthesis of quinoline derivatives often employs classical methods such as the Skraup, Friedländer, or Combes reactions. For this compound, a multi-step approach may involve:

  • Step 1 : Bromoethanol-mediated ethoxylation under reflux with Et₃N in THF .
  • Step 2 : Functionalization via coupling reactions (e.g., with imidazole derivatives using PPh₃ and I₂ in Et₂O/MeCN) .
  • Step 3 : Final cyclization under high-temperature conditions (e.g., 135°C in MeOH:DMF with excess Et₃N) .
    Optimization should focus on solvent polarity, catalyst loading, and reaction time to improve yield and purity. Monitor intermediates via TLC or HPLC.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves (EN374 standard) and lab coats to prevent skin contact. Respiratory protection (P95 or EU P1 masks) is required to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers in cool (<25°C), ventilated areas away from heat/light to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. How can X-ray crystallography and NMR spectroscopy be used to confirm the structure of this compound?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-quality diffraction data (resolution <1.0 Å) and validate using R-factors .
  • NMR Analysis : Assign peaks using ¹H and ¹³C NMR. For example, the ethoxy group (-OCH₂CH₃) shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~3.5 ppm (CH₂), while the quinoline aromatic protons resonate between 7.0–8.5 ppm . Cross-validate with DEPT-135 and HSQC experiments.

Q. What spectroscopic techniques are essential for characterizing quinoline derivatives?

  • IR Spectroscopy : Identify functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹, quinoline ring vibrations at ~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₂H₁₃NO: 188.1) and analyze fragmentation patterns .
  • UV-Vis : Assess π→π* transitions in the quinoline ring (λmax ~250–300 nm) to study electronic properties .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved?

  • Data Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For crystallographic discrepancies, re-refine structures using SHELXL with updated restraints .
  • Batch Analysis : Replicate syntheses to rule out batch-specific impurities. Use HPLC-MS to detect side products (e.g., de-ethoxylated byproducts) .

Q. What computational methods are effective for modeling the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinase inhibitors). Focus on the role of the ethoxy group in hydrophobic pocket interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How does the ethoxy substituent influence the biological activity of quinoline derivatives?

  • Mechanistic Studies : The ethoxy group enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values of this compound with non-ethoxy analogs in enzyme inhibition assays (e.g., CYP450 isoforms) .
  • SAR Analysis : Modify substituents (e.g., replace ethoxy with methoxy) to evaluate effects on potency. Use linear regression models to correlate logP with activity .

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Measure EC₅₀ values and compare with regulatory thresholds .
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor degradation via LC-MS. Identify metabolites for toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.